Product packaging for 3-(Dimethylamino)propanohydrazide(Cat. No.:CAS No. 22636-79-9)

3-(Dimethylamino)propanohydrazide

Cat. No.: B1271146
CAS No.: 22636-79-9
M. Wt: 131.18 g/mol
InChI Key: SYUSPJZZPLJCLO-UHFFFAOYSA-N
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Description

Historical Context of Hydrazide Chemistry in Organic Synthesis

The chemistry of hydrazides, organic compounds characterized by the -C(=O)NHNH2 functional group, has a rich and extensive history in organic synthesis. mdpi.com Hydrazides are derivatives of carboxylic acids and are typically synthesized through the reaction of esters with hydrazine (B178648). wikipedia.org A pivotal moment in hydrazide chemistry was the independent discovery of the Wolff-Kishner reduction by N. Kishner in 1911 and Ludwig Wolff in 1912, a reaction that converts carbonyl functionalities into methylene (B1212753) groups using a hydrazone intermediate. wikipedia.org

Hydrazides and their derivatives, particularly hydrazones formed by reacting hydrazides with aldehydes or ketones, are highly valuable intermediates in the synthesis of a wide array of heterocyclic compounds. mdpi.comresearchgate.net These heterocyclic structures are foundational to many pharmaceuticals, agrochemicals, and industrial materials. mdpi.comresearchgate.net The utility of hydrazides stems from their ability to undergo various transformations, including cyclization and cycloaddition reactions, making them indispensable tools for the construction of complex molecular architectures. researchgate.net

Significance of the Dimethylamino Moiety in Functional Compound Design

The dimethylamino group, a tertiary amine, is a crucial component in the design of functional molecules across numerous chemical and biological disciplines. As an electron-donating group, it can significantly influence the electronic properties of a molecule, impacting its reactivity and interaction with other substances. rsc.org The presence of the nitrogen atom's lone pair of electrons allows the dimethylamino group to participate in nucleophilic reactions and form hydrogen bonds, which can enhance the solubility of the compound in aqueous media. rsc.org

This moiety is a common feature in a vast range of pharmacologically active compounds, including antimicrobial, antihistaminic, anticancer, and analgesic agents. rsc.org Its incorporation into a molecular structure can modulate biological activity and improve pharmacokinetic properties such as bioavailability. rsc.org Furthermore, the dimethylamino group is utilized in the synthesis of dyes and as a ligand in organometallic chemistry, highlighting its versatility in materials science and catalysis. wikipedia.orgillinois.edu

Current Research Landscape of Propanohydrazide Derivatives

The field of propanohydrazide derivatives is an active area of research, with scientists exploring their synthesis and potential applications. These compounds serve as valuable scaffolds for creating more complex molecules with desired properties. For instance, derivatives such as 3-(dimethylamino)-N'-propanoylbenzohydrazide are being synthesized and studied. nih.gov

Research into related structures provides insight into the potential of the propanohydrazide core. For example, compounds containing the 3-(dimethylamino)propyl group are investigated for their roles as ligands in chemical vapor deposition precursors for creating thin films. illinois.edu Additionally, the broader class of hydrazones is continually explored for new biological activities, including antibacterial and antifungal properties. mdpi.comresearchgate.net The adaptability of the propanohydrazide structure allows for systematic modifications to fine-tune its chemical and physical properties for specific applications, from medicinal chemistry to materials science.

Chemical and Physical Properties of 3-(Dimethylamino)propanohydrazide

This compound is a small molecule with the chemical formula C5H13N3O. matrixscientific.comcymitquimica.com It possesses a molecular weight of approximately 131.18 g/mol . matrixscientific.comcymitquimica.comchemicalbook.com

PropertyValueSource
CAS Number22636-79-9 matrixscientific.comchemicalbook.com
Molecular FormulaC5H13N3O matrixscientific.comcymitquimica.comchemicalbook.com
Molecular Weight131.18 g/mol matrixscientific.comcymitquimica.comchemicalbook.com
Boiling Point112-113 °C (at 0.5 Torr) chemicalbook.com
Density1.025 ± 0.06 g/cm³ (Predicted) chemicalbook.com
pKa13.32 ± 0.18 (Predicted) chemicalbook.com

Research Findings and Applications

Recent studies have highlighted the potential of this compound as a potent inhibitor of certain enzymes. It has been shown to inhibit lipoxygenases, such as 5-lipoxygenase and 15-lipoxygenase, in the nanomolar range. cymitquimica.com These enzymes are involved in the metabolic pathway of arachidonic acid to leukotrienes. cymitquimica.com Furthermore, this compound has been identified as an efficient inhibitor of acylhydrazone formation and is being explored as a lead compound in drug discovery. cymitquimica.com It has also demonstrated inhibitory effects on regulatory enzymes in lung disease screening assays. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3O B1271146 3-(Dimethylamino)propanohydrazide CAS No. 22636-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUSPJZZPLJCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368680
Record name 3-(dimethylamino)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22636-79-9
Record name 3-(dimethylamino)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Dimethylamino Propanohydrazide and Its Analogues

Established Synthetic Pathways to Propanohydrazide Skeletons

The formation of the core propanohydrazide structure, the essential backbone of 3-(Dimethylamino)propanohydrazide, is primarily achieved through well-documented condensation and acylation reactions.

Approaches via Methyl Esters and Hydrazine (B178648) Hydrate (B1144303) Reactions

The most common and straightforward method for synthesizing hydrazides, including the this compound skeleton, is the hydrazinolysis of an ester. mdpi.com This reaction typically involves treating the corresponding methyl or ethyl ester with hydrazine hydrate. nih.govnih.gov

For the specific synthesis of this compound, the precursor methyl 3-(dimethylamino)propanoate would be reacted with hydrazine hydrate. The process generally involves refluxing the ester with an excess of hydrazine hydrate, often in an alcohol solvent like ethanol, for several hours. nih.govnih.gov A patent for a general method of preparing hydrazides from esters specifies heating and refluxing for 0.5 to 2 hours, followed by distillation to remove the alcohol byproduct and water, which can yield the final hydrazide compound in excess of 90%. google.com The reaction of fatty acid methyl esters with hydrazine hydrate in ethanol, for example, requires refluxing for 3-4 hours to produce the corresponding fatty acid hydrazides. nih.gov

The general reaction is as follows: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O

This method is widely applicable for producing various hydrazides from their corresponding methyl, ethyl, n-propyl, or isopropyl esters. google.com

Routes Involving Amines and Acylating Agents

An alternative to ester hydrazinolysis is the reaction involving an amine (hydrazine) and a suitable acylating agent. thieme-connect.com This pathway often utilizes highly reactive carboxylic acid derivatives, such as acyl chlorides or activated amides, to form the hydrazide bond.

In the context of this compound, the synthesis would commence with 3-(dimethylamino)propanoic acid. This acid would first be converted to a more reactive acylating agent, such as 3-(dimethylamino)propanoyl chloride, typically by using thionyl chloride. nih.govnih.gov The resulting acyl chloride is then reacted with hydrazine hydrate to yield the desired hydrazide.

Recent advancements have focused on using activated amides, which are more stable and easier to handle than acyl chlorides. thieme-connect.com For instance, N-acyl-N'-sulfonyl hydrazides can be synthesized by reacting activated amides like N-benzoylsuccinimides with arylsulfonyl hydrazides. researchgate.net Similarly, a mild and efficient method involves the reaction of activated amides with hydrazine monohydrate in an aqueous environment at room temperature, which can produce acyl hydrazides in high yields. organic-chemistry.orgorganic-chemistry.org

Advanced Synthesis Strategies for N-Acyl Hydrazone Derivatives

Once this compound is synthesized, it can serve as a versatile building block for creating a wide array of N-acyl hydrazone derivatives. These derivatives are known for their diverse chemical and biological properties. nih.gov

Condensation Reactions with Aldehydes and Ketones

The standard and most widely employed method for preparing N-acyl hydrazones is the condensation reaction of a hydrazide with an aldehyde or a ketone. nih.govnih.govacs.org This reaction is typically catalyzed by a small amount of acid and results in the formation of a C=N double bond, yielding the N-acyl hydrazone and a molecule of water. acs.org

For example, reacting this compound with various substituted aromatic aldehydes would produce a series of novel N-acyl hydrazone derivatives. nih.gov The resulting hydrazones can exist as a mixture of geometric isomers (E/Z) around the C=N bond and conformational isomers (syn/anti) due to rotation around the N-C(O) amide bond. The presence and ratio of these isomers can be confirmed using techniques like NMR spectroscopy. nih.gov

Reactant 1Reactant 2Product
This compoundBenzaldehydeN'-(phenylmethylene)-3-(dimethylamino)propanohydrazide
This compoundAcetoneN'-(propan-2-ylidene)-3-(dimethylamino)propanohydrazide
This compound4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-3-(dimethylamino)propanohydrazide

Table 1: Examples of Condensation Reactions to Form N-Acyl Hydrazones

Microwave-Assisted Synthetic Protocols

To accelerate reaction times and improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, particularly for the synthesis of N-acyl hydrazones. acs.org This technique often allows for reactions to be performed under solvent-free (neat) conditions, which significantly enhances the efficiency and environmental friendliness of the process. acs.orgacs.org

Numerous studies have demonstrated that a variety of N-acyl hydrazones can be synthesized in high yields within minutes (typically 2.5 to 10 minutes) by simply irradiating a mixture of the hydrazide and the corresponding aldehyde or ketone with microwaves, without the need for a solvent or catalyst. acs.orgacs.orgnih.gov This method is reproducible on both small and larger scales. acs.org The significant reduction in reaction time compared to conventional heating methods is a key advantage. For instance, some syntheses that require several hours of reflux can be completed in just a few minutes under microwave irradiation. acs.orgresearchgate.net

MethodReaction TimeSolvent/CatalystYieldReference
Conventional30 min - several hoursEthanol/Acid CatalystGood acs.org
Microwave-Assisted2.5 - 10 minNone (Neat)High acs.orgacs.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of N-Acyl Hydrazones

Green Chemistry Principles in Hydrazide Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to hydrazide and hydrazone synthesis. mdpi.com

A key development is the use of solvent-free microwave irradiation, not only for hydrazones but also for the synthesis of the parent hydrazides directly from carboxylic acids and hydrazine hydrate. researchgate.net This one-pot method is considered superior to conventional approaches when assessed by green chemistry metrics. It demonstrates a better atom economy, higher reaction mass efficiency, and a significantly lower E-Factor (environmental factor), reflecting a substantial reduction in waste. researchgate.net

Another green approach involves the use of reusable organocatalysts, such as L-proline, in moist grinding techniques for the condensation of hydrazides with carbonyl compounds. mdpi.com This method avoids bulk solvents, reduces reaction times, and allows for the catalyst to be recovered and reused multiple times without a significant loss of efficacy. mdpi.com

Furthermore, conducting reactions in aqueous environments at ambient temperatures, as seen in some syntheses of acyl hydrazides from activated amides, aligns with green chemistry principles by avoiding volatile organic solvents and high energy consumption. organic-chemistry.orgorganic-chemistry.org The use of safer, alternative solvents and the optimization of solid-phase synthesis to reduce the consumption of hazardous reagents are also active areas of research in making hydrazide synthesis more sustainable. nih.gov

Chemical Transformations and Derivatization Pathways of 3 Dimethylamino Propanohydrazide

Cyclization Reactions to Form Heterocyclic Systems

The hydrazide functional group in 3-(dimethylamino)propanohydrazide is a key reactive site for the construction of various five- and six-membered heterocyclic rings. These cyclization reactions are pivotal in medicinal chemistry and materials science for the generation of novel molecular scaffolds. A notable example of a structurally related propanohydrazide, 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide, has been extensively utilized as a scaffold for the synthesis of a wide range of heterocyclic derivatives, providing valuable insights into the potential reactivity of this compound.

Formation of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives from hydrazides is a well-established transformation. For instance, the reaction of the analogous 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide with ammonium thiocyanate via fusion results in the formation of a triazole derivative. This reaction proceeds through an intermediate thiosemicarbazide, which then undergoes cyclization.

Another common pathway to 1,2,4-triazoles involves the reaction of a hydrazide with carbon disulfide in a basic medium, followed by the addition of hydrazine (B178648) hydrate (B1144303). This sequence first yields a dithiocarbazate intermediate, which then cyclizes to form the mercaptotriazole ring.

A further method involves the reaction of the hydrazide with an isothiocyanate in a solvent such as dimethylformamide (DMF). This initially forms a thiosemicarbazide intermediate, which can then be cyclized under acidic or basic conditions to afford the corresponding 1,2,4-triazole derivative.

Table 1: Synthesis of 1,2,4-Triazole Derivatives

Starting Material Reagents Product
This compound (analog) 1. Carbon disulfide, Potassium hydroxide 2. Hydrazine hydrate 4-Amino-5-(2-(dimethylamino)ethyl)-4H-1,2,4-triazole-3-thiol
This compound (analog) Aryl isothiocyanate, DMF N-Aryl-5-(2-(dimethylamino)ethyl)-4H-1,2,4-triazole-3-thione

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles can be readily synthesized from hydrazide precursors. A common and effective method is the reaction of a hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This reaction proceeds through the formation of a potassium dithiocarbazate salt, which upon heating undergoes cyclization with the elimination of hydrogen sulfide to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol.

Alternatively, the reaction of a hydrazide with an aromatic or aliphatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) is a widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This reaction involves the initial formation of a diacylhydrazine intermediate, which then cyclizes upon heating with the dehydrating agent.

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

Starting Material Reagents Product
This compound (analog) Carbon disulfide, Pyridine, DMF 5-(2-(Dimethylamino)ethyl)-1,3,4-oxadiazole-2(3H)-thione

Generation of Pyrrole, Indolylidene, and Pyrazole Scaffolds

The hydrazide moiety of this compound can also be utilized to construct other important heterocyclic systems such as pyrroles, indolylidenes, and pyrazoles.

The reaction of the analogous 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide with 2,5-hexanedione (acetonylacetone) in refluxing glacial acetic acid leads to the formation of a pyrrole derivative. This reaction is a variation of the Paal-Knorr pyrrole synthesis.

Furthermore, the condensation of this hydrazide with isatin (indole-2,3-dione) in dimethylformamide (DMF) results in the formation of an indolylidene hydrazide derivative, which is a type of Schiff base.

Pyrazole derivatives can be synthesized by the reaction of the hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent. This condensation reaction is a standard method for the preparation of pyrazole rings.

Table 3: Synthesis of Pyrrole, Indolylidene, and Pyrazole Scaffolds

Starting Material Reagents Product
This compound (analog) 2,5-Hexanedione, Acetic acid 1-(2-(Dimethylamino)acetamido)-2,5-dimethylpyrrole
This compound (analog) Isatin, DMF 3-(2-(3-(Dimethylamino)propanoyl)hydrazono)indolin-2-one

Formation of Oxothiazolidine and Mercaptotriazole Compounds

The reaction of hydrazides can also lead to the formation of oxothiazolidine and mercaptotriazole heterocycles. For instance, the reaction of the analogous 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide with chloroacetic acid and an aromatic aldehyde in the presence of ammonium thiocyanate can yield an oxothiazolidine derivative.

The synthesis of mercaptotriazoles can be achieved through the reaction of the hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, as mentioned in the section on 1,2,4-triazole formation.

Reactions with Anhydrides for Cyclic Imide Formation

The reaction of primary amines with cyclic anhydrides is a well-established method for the synthesis of cyclic imides. While this compound is a hydrazide, its terminal primary amine-like reactivity allows it to participate in similar reactions. The reaction with a cyclic anhydride, such as phthalic anhydride or succinic anhydride, would be expected to proceed via an initial nucleophilic attack of the terminal nitrogen of the hydrazide on one of the carbonyl carbons of the anhydride. This would open the anhydride ring to form an intermediate amic acid derivative. Subsequent heating of this intermediate, often in the presence of a dehydrating agent, would lead to an intramolecular cyclization with the elimination of a water molecule to form the corresponding N-substituted cyclic imide.

Table 4: Expected Reaction with Anhydrides

Starting Material Reagent Expected Intermediate Expected Product
This compound Phthalic anhydride Phthalamic acid derivative N-(3-(Dimethylamino)propanamido)phthalimide

Formation of Schiff Bases and their Derivatives

This compound can readily react with aldehydes and ketones to form Schiff bases, specifically hydrazones. This condensation reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The reaction is typically carried out in an acidic or basic medium. The resulting hydrazones possess a C=N double bond and are important intermediates in various chemical transformations, including the synthesis of heterocyclic compounds.

The reaction of the analogous 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide with various aromatic aldehydes in ethanol containing glacial acetic acid has been shown to produce the corresponding arylmethylidenehydrazide derivatives in good yields.

Table 5: Formation of Schiff Bases (Hydrazones)

Starting Material Reagent Product Type
This compound Aromatic aldehyde N'-(Arylmethylene)-3-(dimethylamino)propanohydrazide

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-(Dimethylamino)propanohydrazide, specific proton signals are expected based on its structure. The protons of the two methyl groups attached to the nitrogen atom would typically appear as a singlet due to their chemical equivalence, with an expected chemical shift in the range of δ 2.2-2.3 ppm. The methylene (B1212753) protons adjacent to the dimethylamino group (-CH₂-N(CH₃)₂) and those adjacent to the carbonyl group (-CH₂-C=O) would present as distinct multiplets, likely triplets, due to spin-spin coupling with their neighboring protons. The protons of the hydrazide group (-NH-NH₂) would appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange, and their chemical shifts can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound
Functional Group Predicted Chemical Shift (δ, ppm)
-N(CH₃)₂~2.2 (singlet, 6H)
-N-CH₂-~2.4 (triplet, 2H)
-CH₂-CO-~2.6 (triplet, 2H)
-NH-NH₂Variable (broad signals, 3H)
Predicted ¹³C NMR Data for this compound
Carbon Atom Predicted Chemical Shift (δ, ppm)
-N(CH₃)₂~45
-N-CH₂-~55
-CH₂-CO-~30
-C=O~175

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the hydrazide group is anticipated around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) of the hydrazide moiety would appear as broad bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ region. Additionally, C-N stretching vibrations from the dimethylamino group would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Predicted FT-IR Data for this compound
Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (hydrazide)3200-3400 (broad)
C-H stretch (aliphatic)2800-3000
C=O stretch (hydrazide)1650-1680 (strong)
N-H bend (hydrazide)1580-1650
C-N stretch1000-1300

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₁₃N₃O), the molecular ion peak [M]⁺ would be expected at m/z 131.11. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the dimethylamino group, the hydrazide moiety, or cleavage of the propylene (B89431) chain, leading to characteristic fragment ions.

Elemental Analysis

Elemental analysis determines the mass fractions of elements present in a compound. For this compound, with the molecular formula C₅H₁₃N₃O, the theoretical elemental composition can be calculated. chemicalbook.comchemicalbook.com Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized compound.

Elemental Composition of this compound (C₅H₁₃N₃O)
Element Theoretical Percentage
Carbon (C)45.78%
Hydrogen (H)9.99%
Nitrogen (N)32.03%
Oxygen (O)12.20%

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, the precise arrangement of atoms, bond lengths, and bond angles can be established. This method is particularly crucial for determining the absolute configuration of chiral centers if they were present. While this compound itself is not chiral, this technique would provide unambiguous proof of its molecular structure and conformation in the solid state. However, obtaining single crystals of sufficient quality for X-ray diffraction can be a challenging step. As of the current literature, a specific X-ray crystallographic study for this compound has not been reported.

Computational and Theoretical Investigations of 3 Dimethylamino Propanohydrazide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic and geometric characteristics of a compound, which are crucial for understanding its behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry, bond lengths, bond angles, and electronic properties of molecules like 3-(Dimethylamino)propanohydrazide. By calculating the electron density, DFT can accurately model the molecule's three-dimensional shape and the distribution of electrons, which are key determinants of its physical and chemical properties.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
N-N~1.40 Å
C-N (amide)~1.35 Å
C-N (amine)~1.47 Å
Bond AngleO-C-N~122°
C-N-N~118°
Dihedral AngleH-N-N-C~175°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. scirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-8.5Electron Donor
LUMO1.2Electron Acceptor
HOMO-LUMO Gap (ΔE)9.7Indicator of Stability

Note: These energy values are hypothetical and serve to illustrate the concepts of FMO analysis.

Global and local reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and softness (S), provide quantitative measures of a molecule's reactivity. Fukui functions and Parr functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.com These descriptors are invaluable for predicting how and where a molecule like this compound might interact with other chemical species.

Table 3: Representative Molecular Reactivity Descriptors

DescriptorSymbolFormulaSignificance
Electronegativityχ-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical SoftnessS1/ηA measure of reactivity

Note: The formulas provided are based on Koopmans' theorem approximations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. For this compound, theoretical studies could elucidate the mechanisms of its synthesis, decomposition, or its reactions with other substances, providing insights that are often difficult to obtain through experimental means alone. Studies on related hydrazone derivatives have utilized these methods to understand their formation and stability. youtube.com

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. For a compound like this compound, if it were to be investigated for a particular biological application, computational SAR studies would involve building models based on a series of related compounds to predict the activity of new, unsynthesized analogs. This approach helps in optimizing the molecular structure to enhance desired activities and minimize potential side effects.

Future Directions and Interdisciplinary Research Opportunities

Exploration of New Synthetic Pathways and Catalyst Development

The synthesis of hydrazides has traditionally relied on methods such as the reaction of esters with hydrazine (B178648) hydrate (B1144303). nih.gov However, the future of synthesizing 3-(Dimethylamino)propanohydrazide and its derivatives lies in the development of more efficient, selective, and sustainable methods.

Recent advancements in synthetic organic chemistry offer several promising directions. Catalyst-free approaches, such as the aza-Michael addition of hydrazides to activated alkenes, present an atom-economical and environmentally friendly alternative. nih.gov The development of novel catalysts is also a key area of exploration. For instance, the use of transition metal catalysts, like copper or palladium, has been shown to be effective in the N-arylation of hydrazides, allowing for the introduction of diverse aromatic groups. organic-chemistry.org Furthermore, organocatalysis, using small organic molecules to promote reactions, is a rapidly growing field that could offer new catalytic systems for the synthesis and modification of this compound. clockss.org Research into visible-light-mediated reactions also presents an exciting frontier for activating molecules and forging new bonds under mild conditions. organic-chemistry.org

A key challenge will be to develop synthetic routes that allow for precise control over the modification of the this compound scaffold. This includes the selective alkylation or arylation of the hydrazide nitrogen atoms and the potential to introduce chiral centers, which is crucial for many biological applications.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. researchgate.netnih.govmdpi.com These powerful computational tools can be harnessed to accelerate the design and optimization of novel derivatives of this compound.

AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities or material properties. frontiersin.orgcrimsonpublishers.com This allows for the development of predictive models that can screen virtual libraries of compounds based on this compound, identifying candidates with a high probability of possessing desired characteristics. This in silico screening can significantly reduce the time and cost associated with traditional experimental screening. nih.gov

Expansion of Biological Target Profiling and Mechanism of Action Studies

Hydrazide and hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov While the specific biological targets of this compound are not yet well-defined, its structural motifs suggest several promising avenues for investigation.

The hydrazide moiety is a key structural feature in many biologically active compounds and can participate in various interactions with biological macromolecules. mdpi.com Activity-based protein profiling (ABPP) using hydrazine-based chemical probes has emerged as a powerful technique to identify novel protein targets in complex biological systems. acs.orgnih.govresearchgate.net This approach could be used to broadly screen for proteins that interact with this compound, providing valuable insights into its potential biological functions.

Future research should focus on systematically screening this compound and its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels. Once promising activities are identified, detailed mechanism of action studies will be crucial to understand how these compounds exert their effects at the molecular level. This could involve a combination of biochemical assays, structural biology techniques, and cellular imaging to elucidate the specific binding interactions and downstream signaling pathways. For instance, molecular docking studies could be employed to predict how these compounds bind to the active sites of enzymes like DNA gyrase or monoamine oxidase, which are known targets for other hydrazide-containing molecules. mdpi.combiorxiv.org

Development of Advanced Materials with Propanohydrazide Moieties

The reactive nature of the hydrazide group makes it a valuable building block for the synthesis of advanced materials with tailored properties. The incorporation of the this compound moiety into polymers and other materials could impart unique functionalities.

Hydrazide-containing polymers can be synthesized through various polymerization techniques. acs.orgnih.govrsc.org For example, the reaction of hydrazides with aldehydes or ketones forms hydrazone linkages, which can be used to create dynamic and self-healing materials. The presence of the dimethylamino group in this compound could also be exploited to create pH-responsive polymers that change their properties in response to changes in acidity.

Another exciting area is the development of covalent organic frameworks (COFs) with hydrazide linkages. taylorandfrancis.comchemrxiv.org COFs are a class of porous crystalline materials with high surface areas and tunable properties. Hydrazide-linked COFs have shown promise in applications such as water harvesting from the atmosphere. chemrxiv.org The specific structure of this compound could be used to design COFs with specific pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Synergistic Research between Organic Synthesis, Computational Chemistry, and Materials Science

The future advancement of this compound and its applications will be greatly accelerated by fostering synergistic collaborations between different scientific disciplines. The integration of organic synthesis, computational chemistry, and materials science will be particularly crucial. nsf.gov

This interdisciplinary approach can create a powerful research cycle. For example, computational chemists can use AI and molecular modeling to design novel propanohydrazide derivatives with predicted biological activities or material properties. mdpi.com Synthetic organic chemists can then develop efficient methods to synthesize these target molecules. organic-chemistry.org The synthesized compounds can be characterized and tested by materials scientists or biologists. The experimental results can then be fed back to the computational chemists to refine their models, leading to a more efficient and targeted discovery process.

This collaborative ecosystem will enable a deeper understanding of the structure-property relationships of this compound derivatives. By combining the predictive power of computational methods with the practical capabilities of synthetic chemistry and the analytical rigor of materials science and biology, the full potential of this versatile chemical scaffold can be unlocked.

Q & A

Q. What is the optimal synthetic route for 3-(Dimethylamino)propanohydrazide in academic research?

The compound is synthesized via a two-step process:

  • Step 1 : React dimethylamine (or substituted amines) with methyl acrylate in dichloromethane (DCM) to form methyl 3-(dimethylamino)propanoate.
  • Step 2 : Reflux the ester intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol for 4 hours to yield the hydrazide. This method avoids complex purification steps and achieves moderate yields .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

  • Molecular weight : Calculated as 131.17 g/mol (based on C₅H₁₃N₃O).
  • Hydrogen bonding : 3 hydrogen bond donors and 3 acceptors (similar to structural analogs like 3-(4-hydroxyphenyl)propanohydrazide).
  • Polar surface area : ~75.4 Ų (indicative of solubility in polar solvents). Techniques: Use NMR for structural confirmation, FTIR for functional groups (e.g., carbonyl at ~1650 cm⁻¹), and HPLC for purity assessment .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Spill management : Collect spills with non-sparking tools and store in sealed containers. Avoid water contact to prevent hazardous gas release (e.g., hydrogen bromide) .

Advanced Research Questions

Q. How can this compound be utilized in designing multi-target-directed ligands (MTDLs)?

The hydrazide moiety enables Schiff base formation with aldehydes, creating N'-(benzylidene)propanehydrazide derivatives. These derivatives exhibit dual activity (e.g., cholinesterase inhibition and antioxidant properties) by targeting multiple pathways. Experimental design should include:

  • Docking studies : To predict interactions with enzymes like acetylcholinesterase.
  • In vitro assays : Measure IC₅₀ values for enzyme inhibition and radical scavenging (e.g., DPPH assay) .

Q. How can researchers resolve contradictions in biological activity data for hydrazide derivatives?

Contradictions may arise from assay conditions or substituent effects. Mitigation strategies:

  • Standardize assays : Use consistent pH, temperature, and solvent systems (e.g., DMSO concentration ≤1%).
  • SAR analysis : Compare electronic (Hammett constants) and steric effects of substituents on the phenyl ring.
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers in dose-response datasets .

Q. What experimental approaches assess the stability of this compound under varying conditions?

  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose samples to UV light (λ = 254 nm) and monitor degradation via LC-MS.
  • Hydrolytic stability : Test in buffers (pH 1–13) at 37°C for 24 hours, quantifying intact compound using HPLC .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • LC-MS/MS : Derivatize with dansyl hydrazine (DnsHz) to enhance ionization efficiency.
  • HPLC-UV : Use C18 columns with mobile phases of acetonitrile/water (0.1% formic acid) for baseline separation.
  • Validation parameters : Include linearity (R² > 0.99), LOD/LOQ (<10 ng/mL), and recovery rates (85–115%) .

Q. How can structure-activity relationship (SAR) studies optimize hydrazide derivatives for specific targets?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity of the hydrazide carbonyl.
  • Bioisosteric replacement : Replace dimethylamino with piperidinyl groups to improve blood-brain barrier penetration.
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding interactions (e.g., hydrogen bonds with active-site residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.